

Application of ReACp53 in Prostate Cancer Research: Application Notes and Protocols

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Compound of Interest

Compound Name: ReACp53

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Introduction

Prostate cancer (PCa) is a leading cause of cancer-related mortality in men, with advanced stages often characterized by resistance to standard therapies.^{[1][2][3]} A significant subset of these aggressive cancers harbors mutations in the tumor suppressor protein p53.^{[2][4][5]} These mutations can lead to the loss of p53's tumor-suppressive functions and, in some cases, a gain of oncogenic functions, partly through the formation of amyloid-like aggregates.^{[4][5][6]} **ReACp53** is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53, thereby restoring its native conformation and tumor-suppressive activities.^{[4][5][7][8]} These application notes provide a comprehensive overview of the use of **ReACp53** in prostate cancer research, including its mechanism of action, protocols for key experiments, and a summary of its effects.

Mechanism of Action

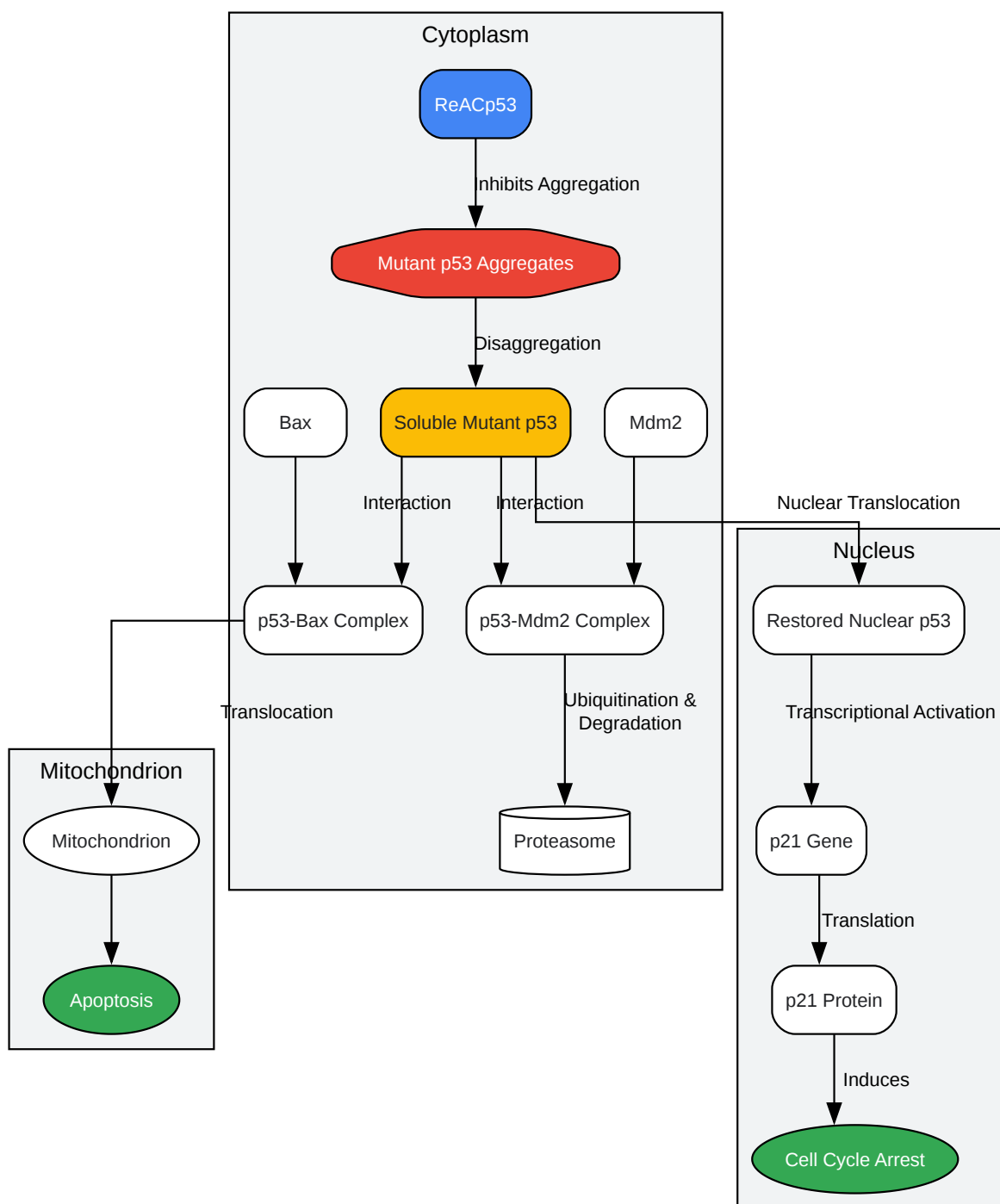
ReACp53 exerts its anti-cancer effects in prostate cancer by targeting and disaggregating mutant p53 amyloid aggregates.^{[4][5]} This restoration of soluble, wild-type-like p53 protein leads to the reactivation of its tumor suppressor functions through several downstream pathways:

- **Induction of Apoptosis:** **ReACp53** promotes mitochondrial-mediated apoptosis. It facilitates the interaction between the restored p53 and the pro-apoptotic protein Bax, leading to their

translocation to the mitochondria and subsequent cell death.[4][6]

- **Cell Cycle Arrest:** By restoring the transcriptional activity of p53, **ReACp53** upregulates the expression of p21, a key cell cycle inhibitor. This leads to a G0/G1 phase arrest, thereby inhibiting cancer cell proliferation.[4][8][9]
- **Reduction of DNA Synthesis:** The inhibition of cell proliferation is also achieved by a reduction in DNA synthesis in cancer cells.[2][4][5][9]
- **Increased Sensitivity to Therapy:** **ReACp53** has been shown to increase the sensitivity of prostate cancer cells to hormonal therapies, such as enzalutamide.[4]

Signaling Pathway of ReACp53 in Prostate Cancer



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Caption: **ReACp53** signaling pathway in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of **ReACp53** observed in various prostate cancer cell lines.

Table 1: Effect of **ReACp53** on Cell Viability and Proliferation

Cell Line	p53 Status	ReACp53 Concentration (μM)	Incubation Time	Effect on Cell Viability/Proliferation	Reference
C4-2	Wild-type	10	Continuous	Inhibition of cell proliferation	[4]
CWRR1	Mutant	10	Continuous	Inhibition of cell proliferation	[4]
DU145	Mutant	Not specified	Not specified	Decreased cell viability	[6]
CWRR1	Mutant	Not specified	Not specified	Decreased cell viability	[6]

Table 2: Effect of **ReACp53** on DNA Synthesis

Cell Line	p53 Status	ReACp53 Concentration (μM)	Effect on DNA Synthesis (BrdU incorporation)	Reference
C4-2	Wild-type	10	Decrease	[4]
CWRR1	Mutant	10	Decrease	[4]
DU145	Mutant	10	Decrease	[4]

Table 3: In Vivo Efficacy of **ReACp53** in Xenograft Models

Cell Line	p53 Status	Treatment	Effect on Tumor Growth	Reference
CWRR1	Mutant	ReACp53	Inhibition of xenograft tumor growth	[4]
C4-2	Wild-type	ReACp53	No significant inhibition of tumor growth	[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of **ReACp53** in prostate cancer research are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

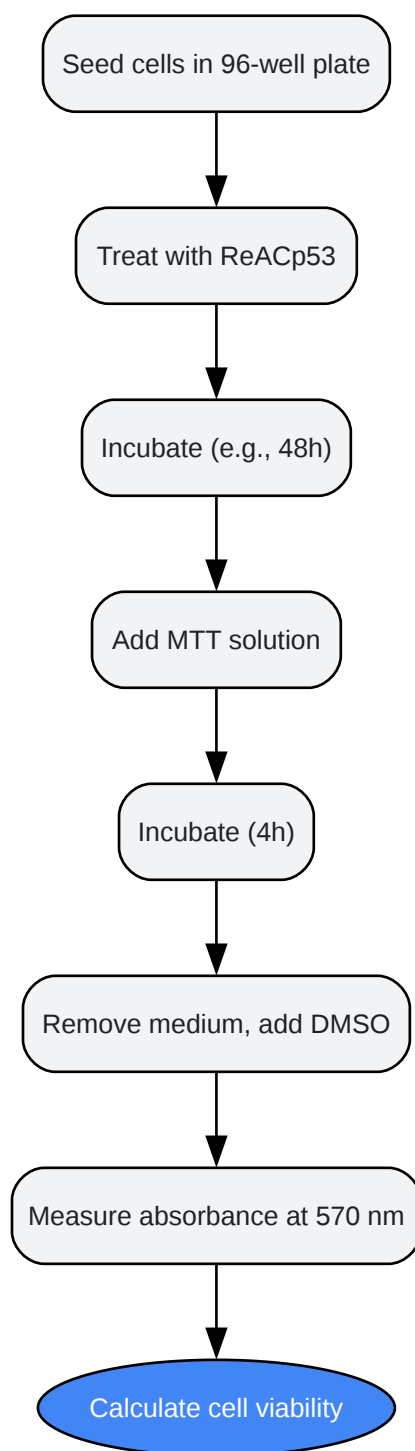
This protocol is for determining the effect of **ReACp53** on the viability of prostate cancer cells.

Materials:

- Prostate cancer cell lines (e.g., DU145, CWRR1, C4-2)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ReACp53** peptide
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **ReACp53** (e.g., 0, 5, 10, 20 μ M) for the desired time period (e.g., 24, 48, 72 hours).
- After incubation, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.



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Caption: Workflow for the cell viability assay.

Protocol 2: Western Blot Analysis for p21 and Cyclin E Expression

This protocol is to determine the effect of **ReACp53** on the expression of cell cycle-related proteins.

Materials:

- Prostate cancer cells treated with **ReACp53**
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-p21, anti-Cyclin E, anti- β -actin)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
- Denature 20-30 μ g of protein from each sample by boiling with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
- Use β -actin as a loading control.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol describes how to assess the anti-tumor efficacy of **ReACp53** in a mouse model.

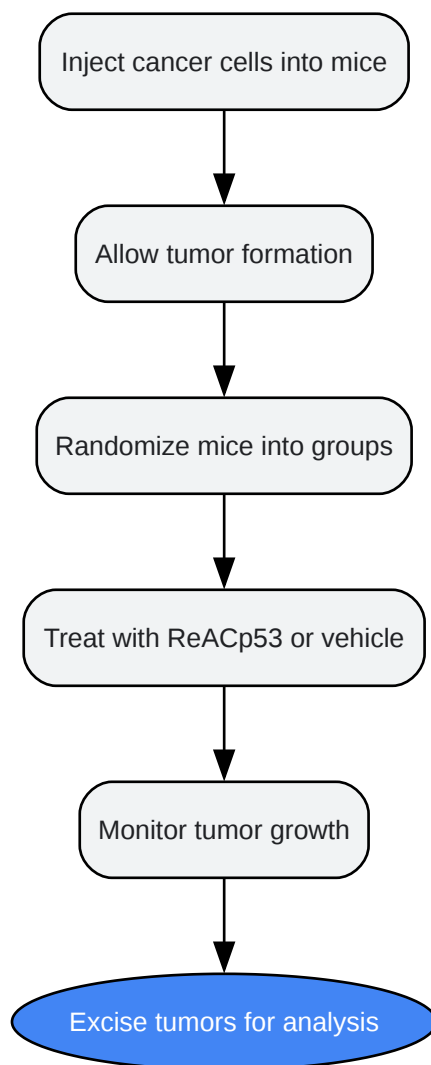
Materials:

- Immunocompromised mice (e.g., nude mice)
- Prostate cancer cells (e.g., CWR1)
- Matrigel
- **ReACp53** peptide
- Vehicle control (e.g., saline)
- Calipers

Procedure:

- Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100 mm³).
- Randomly assign the mice to treatment and control groups.
- Administer **ReACp53** (e.g., intraperitoneally) to the treatment group and vehicle to the control group at a predetermined schedule and dose.
- Measure the tumor volume with calipers every few days.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC staining for p53, p21, Ki67).[4]



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Caption: Workflow for the in vivo xenograft study.

Conclusion

ReACp53 represents a promising therapeutic strategy for prostate cancers harboring mutant p53.[4][5] Its ability to disaggregate mutant p53 and restore its tumor suppressor functions leads to the induction of apoptosis and cell cycle arrest, resulting in the inhibition of tumor growth. The protocols and data presented here provide a framework for researchers to investigate the potential of **ReACp53** in their own prostate cancer models. Further research is

warranted to explore its clinical utility, both as a monotherapy and in combination with existing cancer treatments.[10]

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